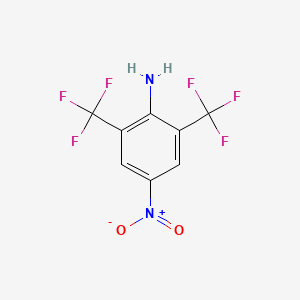
2,6-Bis(trifluoromethyl)-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(trifluoromethyl)-4-nitroaniline is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)-4-nitroaniline typically involves the nitration of 2,6-Bis(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions and to enhance safety and efficiency.
化学反应分析
Types of Reactions
2,6-Bis(trifluoromethyl)-4-nitroaniline undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Conditions: The reaction is carried out under hydrogenation conditions at elevated pressure and temperature.
Products: The nitro group is reduced to an amino group, yielding 2,6-Bis(trifluoromethyl)-4-aminoaniline.
-
Substitution
Reagents: Halogenating agents such as chlorine or bromine.
Conditions: The reaction is conducted in the presence of a suitable solvent and catalyst.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using iron powder and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
科学研究应用
2,6-Bis(trifluoromethyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and pigments due to its stability and reactivity.
作用机制
The mechanism of action of 2,6-Bis(trifluoromethyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or anticancer activity. The trifluoromethyl groups contribute to the compound’s lipophilicity and stability, enhancing its ability to penetrate cell membranes and interact with molecular targets.
相似化合物的比较
Similar Compounds
2,6-Bis(trifluoromethyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Bis(trifluoromethyl)aniline: Has a different substitution pattern, affecting its electronic properties and reactivity.
3,5-Bis(trifluoromethyl)aniline: Similar structure but with different positions of trifluoromethyl groups, leading to variations in chemical behavior.
Uniqueness
2,6-Bis(trifluoromethyl)-4-nitroaniline is unique due to the presence of both electron-withdrawing trifluoromethyl groups and an electron-withdrawing nitro group. This combination significantly influences its reactivity, stability, and potential applications. The compound’s unique electronic properties make it valuable in various fields, including materials science, pharmaceuticals, and agrochemicals.
属性
IUPAC Name |
4-nitro-2,6-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)4-1-3(16(17)18)2-5(6(4)15)8(12,13)14/h1-2H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLCRWDGFATCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













